Molecular Complexity and Stereochemical Character: Oxan-3-yl vs. Oxan-4-yl Regioisomer
The oxan-3-yl target compound displays a higher molecular complexity score (323) than its oxan-4-yl regioisomer (317), as computed by Cactvs and listed in PubChem [1][2]. The increase reflects the lower symmetry of the 3-substituted tetrahydropyran ring, which generates two undefined stereocenters compared to only one in the 4-substituted analog. This enhanced stereochemical content allows greater diastereomeric diversity control during peptide coupling, a critical parameter when designing conformationally constrained libraries.
| Evidence Dimension | Molecular complexity (Cactvs complexity index) and undefined atom stereocenter count |
|---|---|
| Target Compound Data | Complexity = 323; Undefined Atom Stereocenter Count = 2 |
| Comparator Or Baseline | 2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid (CAS 182287-51-0): Complexity = 317; Undefined Atom Stereocenter Count = 1 |
| Quantified Difference | Complexity Δ = +6 (1.9% higher); Stereocenter count Δ = +1 (100% higher) |
| Conditions | PubChem-computed descriptors; Cactvs 3.4.8.18 algorithm (PubChem release 2025.04.14). |
Why This Matters
Higher molecular complexity and greater stereocenter count indicate a scaffold with richer three-dimensional topology, which is directly correlated with improved target selectivity in structure-based drug design and greater patent novelty for composition-of-matter claims.
- [1] PubChem Compound Summary CID 64142408: 2-{[(Tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary CID 2734406: 2-{[(Tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid. National Center for Biotechnology Information, 2025. View Source
